Proline dithiocarbamate
Description
Properties
CAS No. |
7250-31-9 |
|---|---|
Molecular Formula |
C6H12N2O2S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
carbamodithioic acid;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2.CH3NS2/c7-5(8)4-2-1-3-6-4;2-1(3)4/h4,6H,1-3H2,(H,7,8);(H3,2,3,4)/t4-;/m0./s1 |
InChI Key |
SDHWCDDSZTZOQC-WCCKRBBISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.C(=S)(N)S |
Canonical SMILES |
C1CC(NC1)C(=O)O.C(=S)(N)S |
Origin of Product |
United States |
Synthetic Methodologies for Proline Dithiocarbamate Ligands and Their Metal Complexes
Synthesis of the Proline Dithiocarbamate (B8719985) Ligand
The synthesis of proline dithiocarbamate is a notable area of study due to the unique properties of L-proline, the only proteinogenic amino acid with a secondary amine incorporated into a five-membered ring. niscair.res.in This structural feature influences its reactivity and the properties of its derivatives.
The primary and most direct method for synthesizing this compound involves the reaction of L-proline with carbon disulfide (CS₂). niscair.res.inresearchgate.netwaocp.org This reaction is typically carried out in a 1:1 molar ratio of L-proline to carbon disulfide. researchgate.netresearchgate.net The nucleophilic secondary amine of the proline ring attacks the electrophilic carbon of carbon disulfide, leading to the formation of the dithiocarbamate moiety. tandfonline.com This process is often conducted in an ethanolic solution. niscair.res.inresearchgate.netwaocp.org The resulting dithiocarbamate is a salt, and its stability is greater than that of dithiocarbamates derived from primary amines. mdpi.com
The formation of this compound is significantly influenced by the reaction medium and conditions, particularly the presence of a base. researchgate.net The reaction is commonly performed in the presence of an alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which acts as a catalyst by deprotonating the carboxylic acid group of L-proline and facilitating the nucleophilic attack on carbon disulfide. niscair.res.intandfonline.commdpi.com The reaction is exothermic and is typically conducted under ice-cold conditions, with temperatures maintained below 4°C to control the reaction rate and prevent decomposition. niscair.res.inresearchgate.netresearchgate.net The use of a strong base is crucial for driving the reaction to completion. mdpi.combaselius.ac.in The resulting ligand is often highly hygroscopic and soluble in the reaction media, necessitating the use of freshly prepared ligand for subsequent complexation reactions. researchgate.netresearchgate.net
Table 1: Reaction Conditions for this compound Synthesis
| Reactants | Molar Ratio (Proline:CS₂:Base) | Solvent | Temperature | Reference |
|---|---|---|---|---|
| L-proline, Carbon disulfide, Sodium hydroxide | 1:1:2 | Ethanol (B145695) | < 4°C | niscair.res.in |
| L-proline, Carbon disulfide, Alkali | 1:1:Not specified | Ethanol | Ice-cold | researchgate.netresearchgate.net |
A significant challenge in the use of amino acid-derived dithiocarbamates is their poor solubility in organic solvents. researchgate.net To overcome this, methods have been developed to synthesize organic-soluble dithiocarbamate derivatives. One such approach involves the reaction of two equivalents of a secondary amine with carbon disulfide in the absence of a base. In this case, one amine molecule acts as a nucleophile while the other acts as a base, forming an ammonium (B1175870) salt of the dithiocarbamate that exhibits improved solubility in organic solvents. mdpi.com Another strategy is the formation of thiuram disulfides, which are more stable than alkali metal salts of dithiocarbamates and are soluble in most organic solvents. tandfonline.com
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for dithiocarbamates. tandfonline.comscispace.com A promising approach involves the use of deep eutectic solvents (DESs) as reaction media. scispace.comrsc.orgscielo.br DESs, such as a mixture of choline (B1196258) chloride (ChCl) and urea, offer a green alternative to volatile organic solvents. scispace.comrsc.orgresearchgate.net The synthesis of dithiocarbamate derivatives has been successfully demonstrated in a ChCl/urea mixture at room temperature, resulting in high yields and simplified work-up procedures. scispace.comscielo.br This method avoids the use of hazardous organic solvents and allows for the recovery and recycling of the DES. scispace.com L-proline-based deep eutectic solvents have also been explored for organic reactions, highlighting the potential for the amino acid to serve as a component of the green solvent system itself. beilstein-journals.org
Table 2: Green Synthesis of Dithiocarbamates
| Reaction Medium | Key Advantages | Reference |
|---|---|---|
| Choline chloride/urea (DES) | Environmentally friendly, recyclable, high yields, room temperature reaction | scispace.comrsc.orgscielo.br |
Preparation of Metal-Proline Dithiocarbamate Complexes
The dithiocarbamate group is an excellent chelating agent, readily forming stable complexes with a wide range of metal ions. baselius.ac.inresearchgate.net The sulfur atoms of the dithiocarbamate moiety act as soft donor ligands, effectively binding to metal centers. researchgate.net
The most common method for preparing metal-proline dithiocarbamate complexes is through a simple metathesis reaction. mdpi.combaselius.ac.in This involves reacting the freshly prepared this compound ligand (in its salt form, e.g., sodium or potassium salt) with a corresponding metal salt in an appropriate solvent. researchgate.netmdpi.com For instance, reacting this compound with metal(II) salts like nickel(II) sulfate (B86663) or copper(II) chloride yields the corresponding metal(II)-proline dithiocarbamate complex. waocp.orgscielo.org.mx The resulting metal complexes are often colored and may have limited solubility in water but can be soluble in organic solvents. niscair.res.inmdpi.com The coordination of the metal to the dithiocarbamate ligand is typically bidentate, involving both sulfur atoms. niscair.res.in Some studies also suggest the possibility of tridentate coordination involving the carboxylate oxygen of the proline backbone. niscair.res.in
Table 3: Examples of Metal-Proline Dithiocarbamate Complexes
| Metal Ion | Precursor Metal Salt | Resulting Complex | Reference |
|---|---|---|---|
| Cadmium(II) | Not specified | Cadmium(II) L-Proline Dithiocarbamate | niscair.res.inresearchgate.net |
| Zinc(II) | Not specified | Zinc(II) L-Proline Dithiocarbamate | niscair.res.inresearchgate.net |
| Nickel(II) | NiSO₄ | Ni(II)ProDtc | waocp.org |
| Copper(II) | CuCl₂·2H₂O | Cu(ProDTC)₂ | scielo.org.mx |
| Selenium(II) | Not specified | Se(L-Prodtc)₂ | researchgate.net |
Synthesis of Divalent Metal Complexes (e.g., Ni(II), Cu(II), Fe(II), Zn(II), Cd(II), Se(II))
The synthesis of divalent metal complexes of this compound is a common and straightforward process. aip.orgresearchgate.net Generally, the this compound ligand is first prepared in situ by reacting L-proline with carbon disulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. aip.orgniscair.res.in The reaction is typically carried out at a low temperature (below 4°C) to control the exothermic reaction. aip.orgniscair.res.in
Following the formation of the ligand, an aqueous or alcoholic solution of the desired divalent metal salt (e.g., NiSO₄, CuCl₂, FeSO₄·7H₂O, ZnCl₂, CdCl₂) is added dropwise to the ligand solution with continuous stirring. waocp.orgkemdikbud.go.idrdd.edu.iq This results in the precipitation of the metal complex, which can then be filtered, washed with a suitable solvent like ethanol, and dried. waocp.orgrdd.edu.iq The general reaction scheme for the formation of these complexes, represented as M(pro-dtc)₂, is a testament to the coordinating ability of the dithiocarbamate group with various transition metals. researchgate.net
For instance, the synthesis of the Ni(II) this compound complex involves dissolving NiSO₄ in ethanol and adding it to a separately prepared solution of proline and carbon disulfide in ethanol at a controlled temperature. waocp.org A similar procedure is followed for the copper(II) complex, where CuCl₂ is used as the metal source. kemdikbud.go.id The synthesis of Fe(II) prolinedithiocarbamate (B165894) has also been reported, following a comparable in-situ method. rdd.edu.iq Likewise, new cadmium(II) and zinc(II) L-proline dithiocarbamate complexes have been successfully synthesized and characterized. aip.orgniscair.res.in Studies have also been extended to include selenium(II) complexes, which were synthesized from a freshly prepared ligand solution. nih.gov
The resulting solid complexes are often sparingly soluble in water but show solubility in organic solvents like ethanol, suggesting a monomeric or dimeric nature. aip.org Characterization of these complexes is typically carried out using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR, as well as elemental analysis and magnetic susceptibility measurements. researchgate.net
Table 1: Synthesis and Properties of Divalent Metal this compound Complexes
| Metal Ion | Precursor Salt | Yield (%) | Melting Point (°C) | Color | Reference |
|---|---|---|---|---|---|
| Cu(II) | CuCl₂ | 19.33 | 248–250 | Dark brown | kemdikbud.go.id |
| Ni(II) | NiSO₄ | - | >300 | Light green | |
| Fe(II) | - | 53.33 | 238-240 | - | |
| Zn(II) | ZnCl₂ | - | - | - | aip.orgniscair.res.in |
| Cd(II) | CdCl₂ | - | - | - | aip.orgniscair.res.in |
| Se(II) | - | - | - | Light yellow |
Note: A hyphen (-) indicates that the specific data was not provided in the cited sources.
Preparation of Organotin(IV) Complexes of this compound
The synthesis of organotin(IV) complexes with this compound introduces organic moieties to the tin center, leading to compounds with distinct structural and potentially biological properties. New organotin(IV) complexes have been synthesized by reacting diorganotin(IV) dichlorides, specifically dimethyltin(IV) dichloride (Me₂SnCl₂) and dibutyltin(IV) dichloride (Bu₂SnCl₂), with the dithiocarbamate derivative of L-proline. waocp.org
In a typical procedure, the potassium salt of this compound (K₂(pro-dtc)) is prepared first. waocp.org This is then reacted with the corresponding organotin(IV) chloride. For example, the reaction of Me₂SnCl₂ with the this compound ligand yields a complex with the formula [SnMe₂(dtc-pro)]. waocp.org Similarly, the reaction with Bu₂SnCl₂ results in a complex identified as [Sn₂Bu₄Cl₂(dtc-pro)]. waocp.org
Spectroscopic data from IR, ¹H NMR, and ¹¹⁹Sn NMR studies suggest different structures for these complexes. The dimethyltin (B1205294) complex is proposed to have a polymeric structure, while the dibutyltin (B87310) complex is suggested to be dimeric. waocp.org In these structures, the this compound ligand coordinates to the tin atoms through both the carboxylate and dithiocarbamate groups, acting as a bridging ligand between two tin centers. waocp.org Based on ¹¹⁹Sn NMR data, the coordination number of the tin atom in solution is determined to be five. waocp.org
Table 2: Synthesized Organotin(IV) this compound Complexes and Spectroscopic Data
| Organotin Precursor | Complex Formula | Proposed Structure | Key IR Bands (cm⁻¹) | ¹¹⁹Sn NMR (ppm) | Reference |
|---|---|---|---|---|---|
| Me₂SnCl₂ | [SnMe₂(dtc-pro)] | Polymeric | ν(C=N): 1452, νas(CSS): 1009, νs(CSS): 703 | - | waocp.org |
| Bu₂SnCl₂ | [Sn₂Bu₄Cl₂(dtc-pro)] | Dimeric | ν(C=N): 1452, νas(CSS): 1009, νs(CSS): 703, ν(Sn-O): 573, ν(Sn-S): 412 | -146.11 | waocp.org |
Note: A hyphen (-) indicates that the specific data was not provided in the cited sources.
Synthesis of Gold(I) Complexes
The synthesis of gold(I) complexes of this compound has been explored, combining the proline moiety with biologically active gold(I) centers. These syntheses often involve the reaction of a suitable gold(I) precursor, such as those containing phosphine (B1218219) ligands, with the dithiocarbamate ligand. For instance, two new gold(I) complexes containing tri-tert-butylphosphine (B79228) and dialkyl dithiocarbamate ligands have been synthesized and characterized.
While specific details for a proline-based gold(I) dithiocarbamate complex are part of a broader investigation into gold(I/III)-proline derivatives, the general synthetic route for phosphine gold(I) dithiocarbamates involves the reaction of a gold(I) chloride phosphine complex, like [AuCl(PR₃)], with the sodium or potassium salt of the dithiocarbamate ligand. This addition leads to the isolation of the corresponding phosphine dithiocarbamate gold(I) complexes as air- and moisture-stable solids. The coordination of the dithiocarbamate ligand to the gold(I) center is confirmed by spectroscopic methods.
Design and Synthesis of Mixed-Ligand this compound Complexes (e.g., with Phenanthroline adducts)
To explore different coordination geometries and potentially enhance the properties of this compound complexes, mixed-ligand systems have been designed and synthesized. A notable example is the preparation of phenanthroline adducts of divalent metal this compound complexes.
These mixed-ligand complexes, with the general formula [M(proldtc)₂phen] (where M = Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), and phen = 1,10-phenanthroline), are typically synthesized by first preparing the parent M(proldtc)₂ complex as described in section 2.2.2. researchgate.net Subsequently, an ethanolic solution of 1,10-phenanthroline (B135089) is added dropwise to the reaction mixture containing the M(proldtc)₂ complex. The mixture is then refluxed for several hours, during which the solid precipitate of the mixed-ligand complex forms. This product is then filtered, washed with ethanol and ether, and dried under vacuum.
The resulting complexes are hexa-coordinate with a proposed octahedral structure. researchgate.net The coordination of both the this compound and phenanthroline ligands to the central metal ion is confirmed by various analytical techniques, including FT-IR, UV-visible spectroscopy, and molar conductivity measurements, which indicate that all the complexes are non-electrolytic. researchgate.net
Table 3: Synthesized Mixed-Ligand this compound Complexes
| Metal Ion (M) | General Formula | Proposed Geometry | Reference |
|---|---|---|---|
| Ni(II) | [Ni(proldtc)₂phen] | Octahedral | researchgate.net |
| Cu(II) | [Cu(proldtc)₂phen] | Octahedral | researchgate.net |
| Zn(II) | [Zn(proldtc)₂phen] | Octahedral | researchgate.net |
| Cd(II) | [Cd(proldtc)₂phen] | Octahedral | researchgate.net |
| Hg(II) | [Hg(proldtc)₂phen] | Octahedral | researchgate.net |
Coordination Chemistry and Structural Elucidation of Metal Proline Dithiocarbamate Complexes
Electronic Structure and Resonance Forms of the Dithiocarbamate (B8719985) Moiety
The primary resonance structures for the dithiocarbamate group are:
Form A (Dithiocarbamate): This form depicts a single bond between the carbon and nitrogen atoms and a double bond between the carbon and one of the sulfur atoms, with a negative charge on the other sulfur.
Form B (Thioureide): In this form, a double bond exists between the nitrogen and carbon atoms, resulting in a positive charge on the nitrogen and negative charges on both sulfur atoms. This is also referred to as the "thioureide" form and results from the delocalization of the nitrogen lone pair of electrons onto the sulfur atoms. nih.govnih.gov
The actual electronic structure is a hybrid of these resonance forms. The delocalization of the nitrogen lone pair of electrons gives the C-N bond partial double bond character, which restricts rotation around this bond. This electronic flexibility allows dithiocarbamates to stabilize metals in a wide range of oxidation states. nih.gov The presence of both soft sulfur donors and a harder character from the thioureide form contributes to their ability to form stable complexes with a variety of metal ions. nih.govnih.gov
| Resonance Form | Key Bond Characteristics | Charge Distribution | Significance |
|---|---|---|---|
| Dithiocarbamate (A) | C-N single bond, C=S double bond | Negative charge on one sulfur | Represents the basic dithiocarbamate structure. |
| Thioureide (B) | C=N double bond | Positive charge on nitrogen, negative charges on both sulfurs | Indicates significant electron delocalization from nitrogen. nih.govnih.gov |
| Dithiolate (C) | C=N double bond, C-S single bonds | Positive charge on nitrogen, double negative charge on sulfurs | Contributes significantly to the overall electronic structure. mdpi.com |
Diverse Coordination Modes of the Proline Dithiocarbamate Ligand
This compound, derived from the amino acid proline, is a versatile ligand capable of coordinating to metal ions in several distinct modes. This versatility is a result of the presence of two sulfur donor atoms in the dithiocarbamate group and a carboxylate group from the proline backbone. Dithiocarbamate ligands are known to act as strong chelating agents towards metals. nih.gov
In the monodentate coordination mode, the this compound ligand binds to a metal center through a single sulfur atom. researchgate.netresearchgate.netnih.gov This mode of coordination is less common than bidentate chelation but has been observed in certain complexes. For instance, in some organotin(IV) complexes, one dithiocarbamate ligand can bond in a monodentate fashion while the other is bidentate, leading to a five-coordinate geometry around the tin atom. nih.gov This type of coordination can be influenced by the steric and electronic properties of the other ligands in the coordination sphere.
The most prevalent coordination mode for this compound is bidentate chelation, where both sulfur atoms of the dithiocarbamate group bind to the same metal center, forming a stable four-membered chelate ring. researchgate.netresearchgate.netacs.org This mode is favored due to the chelate effect, which enhances the thermodynamic stability of the resulting complex. A small "bite angle" of the dithiocarbamate moiety also contributes to the stability of the chelated ligand. nih.govresearchgate.net This bidentate coordination has been observed in complexes with various metals, including nickel(II), copper(II), and zinc(II). rsc.org In many instances, this results in a square planar or tetrahedral geometry around the metal center. rsc.org
This compound can also act as a bridging ligand, connecting two or more metal centers. In this bidentate bridging mode, each sulfur atom of the dithiocarbamate group coordinates to a different metal ion. This can lead to the formation of dimeric, polymeric, or more complex supramolecular structures. researchgate.netnih.gov For example, in some zinc(II) complexes, one dithiocarbamate ligand chelates one metal center while the other bridges to a second metal center, forming a dinuclear structure. mdpi.com
A unique feature of this compound, as a derivative of an amino acid, is the presence of a carboxylate group. This group introduces an additional potential coordination site. Dithiocarbamate-functionalized carboxylates can selectively coordinate to both soft (thiophilic) and hard (oxophilic) metal centers simultaneously. acs.org This allows for the formation of heterobimetallic coordination networks. acs.org In some tin complexes, dithiocarbamate ligands derived from glycine (B1666218) have been shown to coordinate through both the carboxylate and the dithiocarbamate groups, bridging multiple tin atoms. researchgate.net While specific examples for this compound are less detailed in the provided context, the principle of carboxylate involvement in coordination is well-established for amino acid-derived dithiocarbamates.
| Coordination Mode | Description | Resulting Structure | References |
|---|---|---|---|
| Monodentate | Binds through one sulfur atom. | Can lead to five-coordinate geometries in some organotin complexes. | researchgate.netresearchgate.netnih.gov |
| Bidentate Chelation | Both sulfur atoms bind to the same metal center. | Forms stable four-membered chelate rings. | researchgate.netresearchgate.netacs.org |
| Bidentate Bridging | Sulfur atoms bind to different metal centers. | Leads to dimeric and polymeric structures. | researchgate.netnih.gov |
| Carboxylate Involvement | The carboxylate group participates in metal binding. | Can form heterobimetallic networks. | acs.orgresearchgate.net |
Geometrical Configurations of Metal Centers in Complexes
The coordination of this compound ligands to metal centers results in a variety of geometrical configurations, which are dictated by the metal ion's coordination number, oxidation state, and electronic configuration, as well as the steric and electronic properties of the ligand itself.
Common geometries observed in metal-proline dithiocarbamate complexes include:
Square Planar: This geometry is frequently observed for d-block metal ions such as Ni(II) and Cu(II). rsc.orgaip.org In these complexes, two bidentate this compound ligands coordinate to the metal center, resulting in a tetracoordinated, square planar arrangement. rsc.org
Tetrahedral: Tetrahedral geometry is also common for tetracoordinated complexes, particularly with metal ions like Zn(II), Cd(II), and Hg(II). aip.org For instance, zinc(II) complexes with chiral dithiocarbamate ligands derived from amino acids have been found to adopt a tetrahedral coordination geometry. rsc.org
Octahedral: An octahedral geometry is typically found in hexacoordinated complexes. This can be achieved when two this compound ligands and two additional monodentate ligands (such as water or phenanthroline) coordinate to the metal center. aip.org Ruthenium complexes with dithiocarbamate ligands also commonly adopt octahedral coordination geometries. mdpi.com
Distorted Geometries: In some cases, the coordination geometry around the metal center can be distorted from the ideal square planar, tetrahedral, or octahedral arrangements. For example, a distorted trigonal bipyramidal geometry has been reported for some organotin(IV) dithiocarbamate complexes. researchgate.net
| Geometry | Coordination Number | Typical Metal Ions | Example | References |
|---|---|---|---|---|
| Square Planar | 4 | Ni(II), Cu(II), Pd(II) | [Ni(proldtc)₂] | rsc.orgaip.orgresearchgate.net |
| Tetrahedral | 4 | Zn(II), Cd(II), Hg(II) | [Zn(proldtc)₂] | rsc.orgaip.org |
| Octahedral | 6 | Co(II), Ru(III) | [M(proldtc)₂(phen)] | aip.orgmdpi.comresearchgate.net |
| Distorted Trigonal Bipyramidal | 5 | Sn(IV) | Organotin(IV) complexes | researchgate.net |
Square Planar Geometries (e.g., Ni(II), Cu(II) complexes)
Square planar geometry is a common coordination mode for d-block metal ions with a d⁸ electron configuration, such as Ni(II) and Cu(II). In complexes with this compound, these metal ions often form four-coordinate complexes with a general formula of [M(pro-dtc)₂].
Nickel(II) Complexes: Nickel(II) this compound complexes typically exhibit a square planar geometry. aip.org The two this compound ligands chelate to the Ni(II) center through their sulfur atoms. These complexes are generally diamagnetic, consistent with a low-spin d⁸ configuration in a square planar environment.
Copper(II) Complexes: Copper(II), with a d⁹ configuration, also readily forms square planar complexes with this compound. aip.orgnih.gov These complexes, formulated as [Cu(pro-dtc)₂], are paramagnetic. The geometry is often slightly distorted from a perfect square planar arrangement due to the electronic configuration of the Cu(II) ion. mdpi.comnih.gov While often monomeric, Cu(II) dithiocarbamate complexes show a tendency to aggregate into dimeric or polymeric structures through bridging dithiocarbamate ligands, which can lead to coordination numbers greater than four. acs.org
| Metal Ion | General Formula | Coordination Number | Typical Geometry | Magnetic Properties |
|---|---|---|---|---|
| Ni(II) | [Ni(pro-dtc)₂] | 4 | Square Planar | Diamagnetic |
| Cu(II) | [Cu(pro-dtc)₂] | 4 | Distorted Square Planar | Paramagnetic |
Tetrahedral Geometries (e.g., Zn(II), Cd(II), Hg(II), Cu(I) complexes)
Tetrahedral geometry is typically adopted by metal ions with d¹⁰ configurations like Zn(II), Cd(II), and Hg(II), as well as d¹⁰ Cu(I). In these complexes, the central metal ion is coordinated to four sulfur atoms from two this compound ligands.
Zn(II), Cd(II), and Hg(II) Complexes: Studies have shown that this compound forms tetra-coordinate complexes with Zinc(II), Cadmium(II), and Mercury(II), resulting in a tetrahedral structure. aip.org The general formula for these complexes is [M(pro-dtc)₂]. The coordination involves the two sulfur atoms of each dithiocarbamate ligand binding to the metal center. niscair.res.in For instance, a Zn(II) complex with a different dithiocarbamate ligand was found to adopt a distorted tetrahedral geometry. nih.gov
Copper(I) Complexes: While Cu(II) is more common, this compound can also form complexes with Cu(I). Reduction of Cu(II) to Cu(I) can sometimes occur during the synthesis process. acs.org Copper(I) complexes with dithiocarbamate ligands often exhibit tetrahedral coordination, for example, within a tetrahedral Cu₄ core structure. acs.org
| Metal Ion | General Formula | Coordination Number | Typical Geometry |
|---|---|---|---|
| Zn(II) | [Zn(pro-dtc)₂] | 4 | Tetrahedral |
| Cd(II) | [Cd(pro-dtc)₂] | 4 | Tetrahedral |
| Hg(II) | [Hg(pro-dtc)₂] | 4 | Tetrahedral |
| Cu(I) | Varies (e.g., in clusters) | 4 | Tetrahedral |
Octahedral Geometries (e.g., Fe(II), Ni(II) complexes)
Octahedral geometries arise when the central metal ion has a coordination number of six. In the context of this compound, this is often achieved through the formation of adducts, where additional ligands coordinate to the [M(pro-dtc)₂] core.
Iron(II) and Nickel(II) Complexes: Both Fe(II) and Ni(II) can form hexa-coordinate octahedral complexes. acs.orgresearchgate.net This is typically accomplished by the addition of a bidentate nitrogen-donor ligand, such as 1,10-phenanthroline (B135089) (phen), to the coordination sphere. The resulting complexes have the general formula [M(pro-dtc)₂(phen)]. aip.org In these structures, the two dithiocarbamate ligands occupy four coordination sites in the equatorial plane, while the two nitrogen atoms from the phenanthroline ligand occupy the axial positions, completing the octahedral geometry.
| Metal Ion | General Formula | Coordination Number | Typical Geometry |
|---|---|---|---|
| Fe(II) | [Fe(pro-dtc)₂(phen)] | 6 | Octahedral |
| Ni(II) | [Ni(pro-dtc)₂(phen)] | 6 | Octahedral |
Polymeric and Dimeric Structural Architectures
Beyond simple monomeric structures, metal-proline dithiocarbamate complexes can form more complex polymeric and dimeric architectures. These extended structures are typically formed through bridging dithiocarbamate ligands that link multiple metal centers.
The tendency of square-planar Cu(II) dithiocarbamate complexes to aggregate can lead to the formation of dimers or polymers. acs.org Similarly, Zinc(II) dithiocarbamate complexes have been shown to form dinuclear structures. mdpi.comnih.gov In these dimeric zinc complexes, one dithiocarbamate ligand can act as a bridge between two metal ions, while other dithiocarbamate ligands act as chelating agents to each individual metal ion. mdpi.com This can result in structures like an eight-membered ring composed of two zinc ions and parts of the bridging ligands. nih.govnih.gov The formation of these higher-order structures, which can include polymeric zigzag chains and 2D sheets, is a testament to the versatility of the dithiocarbamate ligand in crystal engineering. acs.org
Factors Influencing Coordination Number and Stereochemistry
The coordination number and stereochemistry of metal-proline dithiocarbamate complexes are dictated by a delicate interplay of several factors:
Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion are primary determinants. For example, d⁸ ions like Ni(II) favor square planar geometry, while d¹⁰ ions like Zn(II) prefer a tetrahedral arrangement.
Ligand Biting Angle: The geometry of the dithiocarbamate ligand itself, particularly the small "bite angle" of the CSS group, allows it to coordinate effectively with a wide variety of metals. sysrevpharm.org
Steric Hindrance: The steric bulk of the substituents on the nitrogen atom of the dithiocarbamate can influence the final structure. While proline has a fixed cyclic structure, this principle applies more broadly to dithiocarbamate complexes.
Presence of Other Ligands: As seen in the formation of octahedral complexes, the introduction of additional ligands (like 1,10-phenanthroline) can increase the coordination number and alter the geometry from square planar to octahedral. aip.orgnih.gov
Electronic Effects: The dithiocarbamate ligand can stabilize metals in various oxidation states due to the resonance between a soft dithiocarbamate form and a hard thioureide form. nih.gov This electronic flexibility influences the metal-ligand bonding and, consequently, the stereochemistry.
Crystal Packing Forces: In the solid state, intermolecular forces can influence the arrangement of molecules, sometimes leading to the formation of polymeric or dimeric structures. mdpi.com
Spectroscopic and Analytical Characterization Methodologies in Proline Dithiocarbamate Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone in the study of proline dithiocarbamate (B8719985). It probes the vibrational modes of chemical bonds, offering direct evidence of the ligand's functional groups and the formation of metal-ligand bonds.
FT-IR spectroscopy is extensively used to characterize proline dithiocarbamate and its complexes by identifying key vibrational frequencies. researchgate.net Analysis of the spectra focuses on specific regions that are diagnostic for the dithiocarbamate moiety and its interaction with metal centers.
Three principal regions are of interest:
The ν(C–N) "Thioureide" Vibration: A strong absorption band observed in the 1459-1475 cm⁻¹ range is attributed to the stretching vibration of the C–N bond within the N-CS₂ group. semanticscholar.org The position of this band is intermediate between that of a typical C-N single bond (1250–1350 cm⁻¹) and a C=N double bond (1640–1690 cm⁻¹), indicating a significant partial double bond character. ajrconline.orgmdpi.com This feature arises from the delocalization of π-electrons across the dithiocarbamate group, a key characteristic of this ligand class. semanticscholar.org
The ν(C–S) Vibration: The C–S stretching mode is typically found in the 901-1065 cm⁻¹ region. semanticscholar.org The appearance of a single, sharp band around 990-1001 cm⁻¹ is indicative of a symmetrically chelated dithiocarbamate ligand, where both sulfur atoms are coordinated to the metal center in a bidentate fashion. ajrconline.orgmdpi.com
The ν(M–S) and ν(M–O) Vibrations: The formation of a coordinate bond between the metal and the sulfur atoms of the ligand gives rise to new vibrational bands in the far-infrared region, typically between 420 cm⁻¹ and 474 cm⁻¹. semanticscholar.org These ν(M–S) bands provide direct evidence of complexation. For instance, a band at 381.25 cm⁻¹ has been assigned to the ν(Cu–S) vibration in a copper dithiocarbamate complex. ajrconline.org In the specific case of this compound, which contains a carboxylate group, the possibility of coordination through the oxygen atoms must be considered. However, studies on Cd(II) and Zn(II) complexes of L-proline dithiocarbamate indicate that coordination occurs exclusively through the dithiocarbamate sulfur atoms, not the carboxylate oxygen. niscair.res.in This suggests that ν(M–O) bands may not be present in the spectra of these specific complexes.
| Vibrational Mode | Typical Frequency (cm⁻¹) | Significance |
| ν(C–N) (Thioureide) | 1459 - 1475 | Indicates partial double bond character due to electron delocalization. semanticscholar.org |
| ν(C–S) | 990 - 1001 | A single band suggests symmetric bidentate coordination via both sulfur atoms. ajrconline.orgmdpi.com |
| ν(M–S) | 420 - 474 | Direct evidence of metal-sulfur bond formation. semanticscholar.org |
Raman spectroscopy is a complementary vibrational technique used in the structural elucidation of this compound compounds. researchgate.net It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. While the literature confirms its application in the characterization of metal(II) complexes of this compound, detailed reports specifying Raman shifts and band assignments for these particular compounds are not as prevalent as FT-IR data. researchgate.net
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy provides valuable information regarding the electronic structure and transitions within the ligand and its metal complexes.
UV-Vis spectroscopy is employed to study the electronic transitions in this compound and its metal complexes dissolved in solvents like DMSO. sysrevpharm.org The spectra typically exhibit two types of absorption bands:
Intraligand Transitions: Intense absorption bands are often observed in the ultraviolet region of the spectrum. These bands are attributed to π→π* and n→π* electronic transitions occurring within the dithiocarbamate ligand itself. sysrevpharm.orgmmu.ac.uk For example, a dithiocarbamate ligand showed two such absorption peaks at 266 nm and 329 nm. sysrevpharm.org These transitions are centered on the N-CS₂ chromophore.
d-d Bands and Charge Transfer Bands: Upon complexation with transition metals, new absorption bands may appear, typically in the visible region. illinois.edu Weak absorptions in this region are often assigned to Laporte-forbidden d-d transitions, which involve the excitation of electrons between the d-orbitals of the metal ion. mmu.ac.uk The presence and position of these bands provide information about the coordination geometry around the metal center. More intense bands in the visible or near-UV region can be attributed to metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer transitions, which are selection-rule allowed and result in the characteristic strong colors of many transition metal complexes. mmu.ac.ukresearchgate.net
| Type of Transition | Typical Spectral Region | Characteristic Intensity | Origin |
| π→π / n→π** | Ultraviolet | High | Ligand-centered (Intraligand) sysrevpharm.orgillinois.edu |
| d-d | Visible | Low | Metal-centered |
| Charge Transfer (CT) | UV/Visible | Very High | Metal-Ligand interaction |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of diamagnetic this compound complexes in solution.
¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. The technique is used to confirm the formation of the dithiocarbamate from the parent L-proline amino acid and to verify its coordination to a metal center. researchgate.net
The ¹H NMR spectrum of the L-proline precursor shows characteristic signals for its aliphatic protons. Upon conversion to the dithiocarbamate ligand and subsequent complexation, the chemical shifts of the protons, particularly those on the pyrrolidine (B122466) ring adjacent to the nitrogen atom, are altered. nih.gov This change in chemical shift provides clear evidence of the electronic environment being modified by the formation of the dithiocarbamate group and its coordination to a metal. For instance, in a study of a morpholine (B109124) dithiocarbamate-Zn(II) complex, the N-CH₂ protons shifted upfield from 3.77 ppm in the free ligand to 3.67 ppm upon coordination, confirming the interaction with the zinc metal center. nih.gov DFT calculations have been used to rationalize how the nature of the metal ion and the covalency of the metal-ligand bonds influence the observed chemical shifts. nih.gov
| Compound/Fragment | Proton Environment | Representative Chemical Shift (δ, ppm) |
| D-Proline (precursor) | α-CH | 4.13 |
| δ-CH₂ | 3.34 - 3.42 | |
| β-CH₂, γ-CH₂ | 1.98 - 2.35 | |
| Morpholine Dithiocarbamate (related ligand) | N-CH₂ | 3.77 |
| Zn(II)-Morpholine Dithiocarbamate Complex | N-CH₂ | 3.67 (upfield shift upon coordination) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for characterizing the carbon framework of this compound and its derivatives. The chemical shifts observed in ¹³C NMR spectra provide detailed information about the electronic environment of each carbon atom within the molecule.
A key diagnostic signal in the ¹³C NMR spectra of dithiocarbamate compounds is the resonance corresponding to the NCS₂ group. niscair.res.in For metal complexes of L-proline dithiocarbamate, this characteristic peak typically appears in the range of δ 202.73-215 ppm. niscair.res.in The precise chemical shift can be influenced by the nature of the metal ion coordinated to the dithiocarbamate ligand.
In a study of cadmium(II) and zinc(II) complexes of L-proline dithiocarbamate, the NCS₂ peak was a significant indicator of the presence of the dithiocarbamate ligand. niscair.res.in The coordination of the sulfur atoms to the metal center influences the electron density around the carbon atom of the NCS₂ group, resulting in its characteristic downfield shift.
The following table summarizes representative ¹³C NMR chemical shifts for L-proline, which serves as a foundational reference for interpreting the spectra of its dithiocarbamate derivatives.
Table 1: Representative ¹³C NMR Chemical Shifts for L-Proline
| Carbon Atom | Chemical Shift (δ, ppm) |
| Cα | 61.7 |
| Cβ | 30.1 |
| Cγ | 24.5 |
| Cδ | 46.8 |
| C=O | 175.4 |
Note: These values are approximate and can vary depending on the solvent and other experimental conditions.
Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) Spectroscopy
For organotin derivatives of this compound, Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) spectroscopy is an indispensable technique for probing the coordination environment of the tin atom. researchgate.net Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most frequently utilized due to its slightly higher sensitivity compared to ¹¹⁷Sn. huji.ac.il
The chemical shift in ¹¹⁹Sn NMR spectra is highly sensitive to the coordination number and geometry of the tin center. This allows for the differentiation between various structural arrangements in solution. For instance, in studies of organotin(IV) complexes with dithiocarbamate derivatives of amino acids, ¹¹⁹Sn NMR data has been used to determine the coordination number of the tin atom. researchgate.net
In newly synthesized organotin complexes with a dithiocarbamate derivative of L-proline, spectroscopic data, including ¹¹⁹Sn NMR, suggested a polymeric structure. researchgate.net For some organotin(IV) dithiocarbamate compounds, the ¹¹⁹Sn NMR data are consistent with the presence of five-coordinated tin(IV) in solution. researchgate.net
The chemical shift ranges in ¹¹⁹Sn NMR are characteristic for different types of tin compounds. huji.ac.il For example, dialkyltin dichlorides in acetonitrile (B52724) typically exhibit chemical shifts in the range of 30-70 ppm relative to tetramethyltin. dtic.mil
Mass Spectrometry (e.g., FAB⁺ Mass Spectrometry)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound and its complexes. Fast Atom Bombardment (FAB) mass spectrometry, particularly in the positive ion mode (FAB⁺), has been effectively employed for the characterization of these compounds.
In FAB⁺ mass spectrometry, the sample is ionized by bombardment with a high-energy beam of atoms, typically xenon or argon. This "soft" ionization technique is well-suited for analyzing thermally labile and non-volatile compounds like metal complexes. The resulting mass spectrum displays the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which allows for the confirmation of the molecular formula.
Fragmentation patterns observed in the mass spectrum provide valuable structural information. For dithiocarbamate complexes, common fragmentation pathways involve the loss of the dithiocarbamate ligand or other organic moieties attached to the metal center.
Thermal Analysis Techniques
Thermal analysis techniques are employed to investigate the thermal stability and decomposition behavior of this compound compounds. nih.gov These methods provide crucial information regarding the temperature ranges at which these compounds undergo physical and chemical changes.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This technique is used to determine the thermal stability of dithiocarbamate complexes and to identify the temperature ranges of decomposition. nih.gov
For metal complexes of L-proline dithiocarbamate, TGA curves can reveal a multi-step decomposition process. niscpr.res.in For instance, some complexes are stable up to 200°C and then undergo decomposition to form intermediate species like metal thiocyanates at around 400°C, ultimately yielding the corresponding metal sulfide (B99878) as a final residue at higher temperatures (e.g., 600°C). niscpr.res.in The final residue can provide confirmation of the metallic component of the complex. The stability of these complexes is often influenced by the strength of the tin-sulfur bonds. researchgate.net
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as a function of temperature. nih.gov DTA curves show exothermic and endothermic peaks corresponding to processes such as melting, crystallization, and decomposition.
When used in conjunction with TGA, DTA provides a more complete picture of the thermal events occurring during the heating of a this compound compound. For example, an endothermic peak in the DTA curve coupled with a mass loss in the TGA curve would indicate a decomposition process. The decomposition of some dialkyldithiocarbamates of metals has been shown to begin at temperatures above 250°C. dtic.mil
Elemental Analysis (C, H, N, S, Metal Content Determination)
Elemental analysis is a fundamental analytical technique that provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) present in a compound. niscair.res.in This information is crucial for determining the empirical formula of newly synthesized this compound derivatives and their metal complexes. niscair.res.inresearchgate.net
The experimentally determined percentages of C, H, N, and S are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed structure and purity of the compound.
In addition to the non-metallic elements, the determination of the metal content is essential for characterizing metal complexes of this compound. Various analytical techniques, such as atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy, can be employed for accurate metal quantification.
Magnetic Susceptibility Studies
Magnetic susceptibility measurements provide valuable information about the number of unpaired electrons in a metal complex, which in turn helps to elucidate its geometry and bonding. researchgate.net For this compound complexes, these studies have been instrumental in assigning the coordination environment of the central metal ion.
For example, the magnetic moment of a Co(II) dithiocarbamate complex was found to be 4.85 Bohr Magnetons (B.M.), a value that is characteristic of an octahedral geometry. researchgate.net Similarly, a Ni(II) complex exhibited a magnetic moment of 2.92 B.M., also suggesting an octahedral arrangement. researchgate.net In contrast, a Cu(II) dithiocarbamate complex showed a magnetic moment of 1.77 B.M., which is consistent with an octahedral geometry. researchgate.net On the other hand, Au(III) and Zn(II) dithiocarbamate complexes are typically diamagnetic, indicating the absence of unpaired electrons. researchgate.net
| Complex | Magnetic Moment (B.M.) | Deduced Geometry | Reference |
|---|---|---|---|
| Co(II) dithiocarbamate | 4.85 | Octahedral | researchgate.net |
| Ni(II) dithiocarbamate | 2.92 | Octahedral | researchgate.net |
| Cu(II) dithiocarbamate | 1.77 | Octahedral | researchgate.net |
| Au(III) dithiocarbamate | Diamagnetic | researchgate.net | |
| [Ni(prodtc)₂] | Diamagnetic | researchgate.net |
X-ray Diffraction Studies (e.g., Single-Crystal X-ray Crystallography for Molecular Structure Confirmation)
Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique has been successfully applied to various metal dithiocarbamate complexes, including those with ligands derived from amino acids like proline, to confirm their molecular structures and coordination geometries.
For example, the molecular structures of several Pd(II) dithiocarbamate complexes have been elucidated, revealing a square planar PdS₄ geometry where the palladium(II) ion is coordinated to two chelating dithiocarbamate anions. mdpi.com Similarly, a Ni(II)-dithiocarbamate complex was found to have a square planar geometry around the metal center, with two dithiocarbamate ligands bonded in a chelating fashion. waocp.org The crystal structure of a dinuclear zinc(II)-dithiocarbamate complex has also been reported, showing a tetrahedrally distorted ion sphere around each zinc center. aps.org
| Complex | Crystal System | Space Group | Coordination Geometry | Reference |
|---|---|---|---|---|
| [Pd(Pipdtc)₂] | Monoclinic | P2₁/c | Square Planar | mdpi.com |
| [Pd(1-PhPzdtc)₂] | Monoclinic | P2₁/c | Square Planar | mdpi.com |
| [Pd(Phdtc)₂] | Triclinic | P-1 | Square Planar | mdpi.com |
| [Pd(4-BenzPipdtc)₂] | Triclinic | P-1 | Square Planar | mdpi.com |
| Ni(II)-dithiocarbamate complex (S,S-1) | Triclinic | P1 | Square Planar | waocp.org |
| Dinuclear Zinc(II)-dithiocarbamate complex | Triclinic | P1 | Tetrahedral | aps.org |
Surface and Morphological Characterization (e.g., Scanning Electron Microscopy (SEM))
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials. In the study of this compound complexes, SEM analysis has revealed details about their crystalline structure and particle aggregation.
Studies have shown that metal (II) complexes derived from this compound often exhibit an agglomerated morphological structure. aip.org This suggests that the individual crystalline particles have a tendency to cluster together. In one study, characterization of a Ni(II) cysteine-tyrosine dithiocarbamate complex using SEM at 1,000 times magnification showed a cubic crystal shape, although some impurities with inhomogeneous shapes were also observed. escholarship.org
Electroanalytical Techniques (e.g., Cyclic Voltammetry)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It provides information about the oxidation and reduction potentials of a species and can offer insights into the stability of different oxidation states of the metal center in a complex. Dithiocarbamate complexes are known to have a rich electrochemistry due to their ability to stabilize metals in a wide range of oxidation states. nih.gov
The electrochemical behavior of nickel(II) amino acid dithiocarbamate complexes, including those derived from proline (prodtc), has been investigated. researchgate.net The reduction potential for the parent [Ni(AAdtc)₂] complexes is typically observed around -1.3 V. researchgate.net In mixed-ligand complexes, such as [Ni(prodtc)(PPh₃)(NCS)], a one-electron transfer process is observed, and the cyclic voltammetry data indicates a decrease in electron density on the nickel atom compared to the parent dithiocarbamate complex. researchgate.net The electrochemical behavior of manganese(II) and cobalt(II) dithiocarbamate complexes has also been studied, revealing quasi-reversible redox processes corresponding to Mn(II)/Mn(III) and Mn(III)/Mn(IV), and Co(II)/Co(III) couples, respectively. electrochemsci.org The linear relationship observed in plots of peak current versus the square root of the scan rate suggests that these electrochemical processes are diffusion-controlled. electrochemsci.org
| Complex | Redox Couple | Potential (V) | Process | Reference |
|---|---|---|---|---|
| [Ni(AAdtc)₂] | Ni(II)/Ni(I) | ~ -1.3 | Reduction | researchgate.net |
| Mn(II) dithiocarbamate | Mn(II)/Mn(III) & Mn(III)/Mn(IV) | -0.4 to 0.6 | Quasi-reversible oxidation | electrochemsci.org |
| Co(II) dithiocarbamate | Co(II)/Co(III) | 0.52 to 1.12 | Quasi-reversible oxidation | electrochemsci.org |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While direct XPS studies on this compound are not extensively detailed in the provided search results, analysis of L-proline adsorbed on various mineral surfaces provides valuable insight into the expected binding energies of the core-level electrons.
In these studies, the C 1s spectrum of proline is typically deconvoluted into three main components corresponding to C-H, C-N, and COO⁻/COOH groups. mdpi.com The N 1s spectrum confirms the presence of the amino acid on the surface. mdpi.com The O 1s spectrum shows components assigned to the carboxylate group and, depending on the substrate, metal oxides or hydroxides. mdpi.com These binding energies can serve as a reference for future XPS studies on this compound and its metal complexes, allowing for the investigation of changes in the chemical environment of the atoms upon dithiocarbamate formation and metal coordination.
| Core Level | Functional Group | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| C 1s | C-H and adventitious carbon | 284.5 - 284.7 | mdpi.com |
| C 1s | C-N | ~ 286.0 | mdpi.com |
| C 1s | COO⁻ / COOH | 287.8 - 288.1 | mdpi.com |
| O 1s | COO⁻ | ~ 531.0 - 531.2 | mdpi.com |
Computational and Theoretical Investigations of Proline Dithiocarbamate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for investigating the quantum mechanical properties of molecules, offering a balance between computational cost and accuracy. For proline dithiocarbamate (B8719985) systems, DFT calculations have been instrumental in understanding their fundamental electronic and structural characteristics. These calculations are typically performed using specific functionals, such as B3LYP, which have been shown to be effective for optimizing the geometry of transition metal complexes. nih.gov
The electronic landscape of a molecule is critical to its reactivity and intermolecular interactions. DFT calculations provide valuable insights into this landscape through analyses of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO are the frontier orbitals that respectively govern the ability of a molecule to donate and accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov For a Cu(II)prolinedithiocarbamate complex, the HOMO energy was calculated to be -8.109 eV and the LUMO energy was -7.593 eV, resulting in an energy gap of 0.516 eV. researchgate.net A smaller energy gap generally suggests higher reactivity. nih.gov
Table 1: Frontier Orbital Energies for a Cu(II)prolinedithiocarbamate Complex
| Parameter | Energy (eV) |
| EHOMO | -8.109 |
| ELUMO | -7.593 |
| Energy Gap (ΔE) | 0.516 |
Data sourced from ResearchGate. researchgate.net
Molecular Electrostatic Potential (MEP) analysis visually maps the electron density of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This allows for the prediction of how a molecule will interact with other charged or polar species. mdpi.com For dithiocarbamate ligands, MEP analysis can highlight the electron-rich areas around the sulfur atoms, which are key sites for metal chelation and other interactions. researchgate.netresearchgate.net
DFT calculations are employed to find the most stable geometric arrangement of atoms in the molecule, known as geometry optimization. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data. nih.gov Theoretical studies on organotin(IV) dithiocarbamate complexes have shown that the stability of these compounds is influenced by the bond lengths and strengths of the tin-sulfur bonds. researchgate.net The unique stereoelectronic properties of these complexes are crucial for their biological activity. researchgate.net
Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the structure and bonding within a molecule. For instance, DFT can be used to calculate the vibrational frequencies that correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov
In the characterization of a Ni(II) proline dithiocarbamate complex, FT-IR spectroscopy confirmed the presence of the dithiocarbamate ligand through a peak at 1114 cm⁻¹ for the C=S functional group and a peak at 1595 cm⁻¹ for the C=N group. waocp.org The interaction between the nickel metal ion and the sulfur, oxygen, and nitrogen atoms of the ligand was indicated by absorption peaks at 387 cm⁻¹ and 457 cm⁻¹. researchgate.net Additionally, UV-Vis spectroscopy showed a π→π* intraligand transition of the CS₂ group at 246 nm. nih.gov DFT calculations can be used to simulate these spectroscopic features, aiding in the interpretation of experimental data. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua This method is extensively used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Molecular docking simulations can identify the specific binding site of a ligand on a protein and calculate the binding energy, which is a measure of the affinity between the ligand and the protein. A lower binding energy indicates a more stable complex.
In a study involving a Ni(II) this compound complex and the estrogen receptor-α protein, molecular docking identified the active site and revealed interactions with key amino acid residues: ARG394, LEU387, ALA350, and PHE404. waocp.org The binding energy for the interaction between the Ni(II) complex and the estrogen receptor-α protein was calculated to be -215.4 kJ/mol. waocp.org Similarly, docking studies of a Zn(II) isoleucine dithiocarbamate complex with the HIF1 protein showed a good docking score of -6.6 and interactions with residues such as ARG 17, VAL264, and GLU15. researchgate.net
Table 2: Molecular Docking Results for Metal-Proline Dithiocarbamate Type Complexes with Protein Targets
| Complex | Protein Target | Interacting Residues | Binding Energy (kJ/mol) |
| Ni(II)this compound | Estrogen Receptor-α | ARG394, LEU387, ALA350, PHE404 | -215.4 |
| Zn(II)Isoleucine Dithiocarbamate | HIF1 | ARG 17, VAL264, GLU15, TRP27, LEU32, PRO41, ARG44 | Not Specified |
Data compiled from multiple sources. researchgate.netwaocp.org
Beyond identifying binding sites and energies, molecular docking can provide detailed models of the interactions between this compound and biological macromolecules. These models can visualize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and coordinate bonds, that stabilize the ligand-protein complex.
For instance, studies on the interaction of Zn(II) dithiocarbamate complexes with DNA have been performed to understand their potential as anticancer agents. researchgate.net The dithiocarbamate moiety is known to be a metal-chelating agent, and its complexes can interact with various biological systems. researchgate.net The ability of proline to potentially act as a carrier can enhance the delivery of these cytotoxic agents to cancer cells. waocp.org The modeling of these interactions is crucial for understanding the mechanism of action of these compounds and for the development of new therapeutic strategies. Dithiocarbamates have been shown to interact with proteins involved in a variety of biological processes, including oxidative stress and apoptosis, making them valuable in cancer research. researchgate.net
Molecular Dynamics Simulations (e.g., conformational changes, stability over time)
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, offering insights into their conformational changes and stability over time. For this compound, MD simulations can elucidate the intricate interplay between the rigid pyrrolidine (B122466) ring of proline and the flexible dithiocarbamate moiety.
The conformational landscape of proline is largely defined by the puckering of its five-membered ring and the cis-trans isomerization of the peptide bond. nih.govnih.gov The pyrrolidine ring is not planar and can adopt two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up), which are in dynamic equilibrium. aip.orgrsc.org The energy barrier between these states is relatively low, allowing for rapid interconversion. rsc.org The specific puckering preference is influenced by the local environment and the nature of substituents. nih.govbiorxiv.org
In the context of this compound, the dithiocarbamate group, attached to the proline nitrogen, would significantly influence the conformational dynamics. MD simulations can be employed to explore how this substituent affects the puckering equilibrium of the pyrrolidine ring. The simulations can track the dihedral angles within the ring over time to determine the preferred puckering state and the frequency of transitions between the endo and exo forms.
The following table summarizes key parameters often analyzed in MD simulations of proline-containing systems and their expected relevance for this compound.
| Parameter | Description | Relevance to this compound |
| Ring Puckering Dihedrals | Torsion angles within the pyrrolidine ring that define its conformation (endo vs. exo). | The dithiocarbamate group may sterically or electronically influence the puckering equilibrium. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures over time. | Indicates the overall structural stability of the molecule during the simulation. |
| Intramolecular Interactions | Non-covalent interactions within the molecule, such as hydrogen bonds. | Can reveal stabilizing interactions between the proline ring and the dithiocarbamate group. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides insights into how the molecule interacts with its environment and potential sites for intermolecular interactions. |
MD simulations offer a detailed view of the conformational dynamics and stability of this compound, providing crucial information that complements experimental studies.
First-Principles Computational Approaches for Studying Proline Derivatives
First-principles computational approaches, primarily based on Density Functional Theory (DFT), provide a quantum mechanical framework for investigating the electronic structure, bonding, and reactivity of molecules with high accuracy. researchgate.netnih.govymerdigital.com These methods are invaluable for understanding the fundamental properties of proline derivatives, including this compound.
For this compound, DFT calculations can be used to determine its optimized molecular geometry, providing precise bond lengths and angles. This information is crucial for understanding the steric and electronic effects of the dithiocarbamate group on the proline ring. Furthermore, DFT can be employed to calculate the energetic landscape of the proline ring puckering, identifying the relative energies of the endo and exo conformations and the transition state connecting them. rsc.org This allows for a quantitative understanding of the puckering preference, which can be compared with results from molecular dynamics simulations.
The electronic properties of this compound can also be thoroughly investigated using DFT. Calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions reveals important information about the molecule's reactivity. ymerdigital.com The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. ymerdigital.com For this compound, the HOMO is likely to be localized on the electron-rich dithiocarbamate moiety, making it susceptible to electrophilic attack, while the LUMO may be distributed over the proline ring and the dithiocarbamate group.
Moreover, DFT calculations can be used to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. ymerdigital.com By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and spectral features can be assigned to specific molecular vibrations or chemical environments. This synergy between theory and experiment is essential for a comprehensive characterization of this compound.
The following table outlines key properties of proline derivatives that can be investigated using first-principles methods and their significance for this compound.
| Property | Computational Method | Significance for this compound |
| Optimized Molecular Geometry | DFT | Provides accurate bond lengths, bond angles, and dihedral angles, revealing the structural impact of the dithiocarbamate group. |
| Ring Puckering Energetics | DFT | Quantifies the relative stability of the endo and exo puckered conformations and the energy barrier for their interconversion. rsc.org |
| HOMO-LUMO Energies | DFT | Determines the electronic frontier orbitals, offering insights into the molecule's chemical reactivity and kinetic stability. ymerdigital.com |
| Simulated Spectroscopic Data | DFT | Predicts IR and NMR spectra, aiding in the interpretation of experimental data and confirming the molecular structure. ymerdigital.com |
| Reaction Mechanisms | DFT | Can be used to explore the pathways and transition states of chemical reactions, such as the decomposition of the dithiocarbamate group. |
First-principles computational approaches provide a robust theoretical foundation for understanding the structure, stability, and electronic properties of this compound at the quantum mechanical level.
Applications and Advanced Research Directions of Proline Dithiocarbamate Complexes in Chemical Sciences
Catalytic Applications
Organotin(IV) dithiocarbamate (B8719985) compounds, including those derived from proline, are noted for their diverse applications in catalysis. researchgate.netmdpi.com The stability and specific stereochemistry afforded by the proline dithiocarbamate ligand make its metal complexes subjects of interest for catalytic activities. researchgate.netmdpi.com The sulfur-containing nature of the dithiocarbamate moiety plays a role in enzyme catalysis and redox signaling, suggesting the potential for these complexes in biomimetic catalytic systems. mdpi.com
This compound Complexes as Catalyst Precursors
This compound complexes serve as effective single-source precursors (SSPs) for catalytically active materials. The thermal decomposition of these complexes provides a reliable route to synthesizing metal sulfide (B99878) nanoparticles, which are known to have significant catalytic applications. ucl.ac.uk For instance, various metal sulfide phases synthesized from dithiocarbamate precursors are being tested for processes like CO2 reduction. ucl.ac.uk The inherent structure of the this compound complex, containing both the metal and sulfur, allows for the formation of these metal sulfides with high purity and controlled stoichiometry. The stability and coordination chemistry of these complexes make them suitable for use in generating a variety of metal sulfide catalysts. researchgate.net
Utilization in Specific Catalytic Processes (e.g., olefin hydrogenation)
While this compound complexes are recognized for their potential in catalysis, detailed research into their direct application in specific industrial processes such as olefin hydrogenation is not extensively documented in the current scientific literature. Broader research on dithiocarbamate complexes focuses on their role as precursors to metal sulfide nanoparticle catalysts. ucl.ac.uk For example, palladium(II) complexes with proline (not as a dithiocarbamate derivative) have been shown to be catalytically active in the oxidative coupling of olefins, highlighting the general catalytic potential of proline-based ligands.
Contributions to Materials Science
In the field of materials science, this compound complexes are primarily valued as single-source precursors for the synthesis of nanoscale materials. This approach is advantageous as the precursor molecule contains all the necessary elements (metal and sulfur) in a defined ratio, simplifying the synthesis of complex materials. nih.gov
Single-Source Precursors (SSPs) for Metal Sulfide Nanoparticle Synthesis (e.g., SnS, SnS₂, Sn₂S₃)
Organotin(IV) complexes of this compound have been specifically identified as single-source precursors for the synthesis of various tin sulfide nanoparticles. researchgate.netmdpi.com The thermal decomposition of these well-defined molecular compounds under controlled conditions leads to the formation of different phases of tin sulfide, such as SnS and SnS₂. researchgate.net
The general utility of metal dithiocarbamate complexes as SSPs is well-established for a wide range of binary and multinary sulfides. researchgate.net The process typically involves heating the precursor in a high-boiling point solvent, which can also act as a capping agent to control particle growth. researchgate.net This method offers a straightforward route to high-quality metal sulfide nanocrystals.
The table below summarizes findings on the synthesis of tin sulfide nanoparticles from organotin(IV) dithiocarbamate precursors.
| Precursor Type | Decomposition Method | Capping Agent | Resulting Nanoparticle Phase | Average Particle Size | Reference |
| Organotin(IV) dithiocarbamates | Thermal Decomposition (TGA) | None (under N₂) | Tin Sulfide (SnS) | Not specified | researchgate.net |
| Organotin(IV) dithiocarbamates | Heat-up Method (<300 °C) | Oleylamine | Tin Sulfide (SnS₂) | ~2.0 nm | researchgate.net |
Control over Nanomaterial Phase, Particle Size, and Morphology
A significant advantage of using dithiocarbamate complexes as SSPs is the ability to control the characteristics of the resulting nanomaterials by manipulating reaction parameters. rsc.orgresearchgate.net Factors such as the decomposition temperature, precursor concentration, and the type of capping agent used can precisely dictate the phase, size, and shape of the synthesized nanoparticles. ucl.ac.ukrsc.org
For example, studies on nickel bis(dithiocarbamate) complexes have shown that the phase of nickel sulfide can be selectively controlled by temperature. rsc.org At lower temperatures (e.g., 150 °C), α-NiS is formed, while higher temperatures (e.g., 280 °C) yield pure β-NiS. rsc.org Similarly, precursor concentration has been shown to influence particle size, with higher concentrations leading to larger nanoparticles. rsc.org The choice of capping agents, such as hexadecylamine (B48584) (HDA) or tri-n-octylphosphine oxide (TOPO), can also determine the morphology, resulting in shapes ranging from rods and bipods to spheres. rsc.orgresearchgate.net
The following table illustrates the influence of reaction parameters on nanoparticle characteristics using non-proline dithiocarbamate precursors as examples.
| Precursor System | Parameter Varied | Effect on Nanoparticle | Resulting Morphology/Phase | Reference |
| Nickel bis(iso-butyl-dtc) | Temperature | Phase Control | α-NiS (150 °C) vs. β-NiS (280 °C) | rsc.org |
| Nickel bis(iso-butyl-dtc) | Concentration (at 180 °C) | Size Control | ~100 nm (low conc.) vs. ~150 nm (high conc.) | rsc.org |
| Cadmium piperidine-dtc | Capping Agent | Morphology Control | Rods, bipods (with HDA) vs. Spheres (with TOPO) | rsc.orgresearchgate.net |
Fabrication of Other Nanoparticles (e.g., silver nanoparticles)
The utility of the dithiocarbamate functional group extends to the fabrication of other types of nanoparticles, such as those made of noble metals. Dithiocarbamate ligands, though not always derived from proline, have been used to cap or functionalize silver nanoparticles. nih.govrsc.org In these applications, the dithiocarbamate moiety acts as a stabilizing agent, binding to the surface of the silver nanoparticle to prevent aggregation and control its properties. For instance, silver nanoparticles have been conjugated with methoxyphenyl piperazine-dithiocarbamate for imaging applications. nih.gov Another approach involves the in situ generation of dithiocarbamate capping ligands during the synthesis of silver nanoparticles. rsc.org
Environmental Remediation Chemistry
The robust chelating properties of this compound make it a valuable tool in environmental chemistry, particularly for the removal of toxic heavy metals from aqueous environments. Research in this area has focused on both the direct application of this compound and the development of functionalized materials for enhanced remediation capabilities.
Selective Adsorption and Removal of Heavy Metal Ions from Aqueous Media (e.g., Cu(II), As(III))
This compound exhibits a strong affinity for heavy metal ions, enabling their selective adsorption and removal from contaminated water sources. The dithiocarbamate group acts as a soft Lewis base, showing a high affinity for soft Lewis acids like many heavy metal ions, in accordance with the Hard and Soft Acids and Bases (HSAB) principle. nih.gov This interaction leads to the formation of stable metal-dithiocarbamate complexes, effectively sequestering the toxic metals from the solution.
Studies have demonstrated the successful removal of various heavy metal ions, including copper (Cu(II)) and arsenite (As(III)), from aqueous media using dithiocarbamate-based systems. rsc.orgnih.goviaea.org The efficiency of removal is often dependent on factors such as pH, contact time, and the initial concentration of the metal ions. rsc.org The chelating nature of this compound allows for the formation of insoluble metal complexes, which can then be separated from the water through precipitation or filtration. nih.gov
The table below summarizes the adsorption capacities of dithiocarbamate-based materials for selected heavy metal ions.
| Metal Ion | Adsorbent | Adsorption Capacity | Reference |
| Cu(II) | Dithiocarbamate-functionalized lignin | High | rsc.org |
| As(III) | Dithiocarbamate-modified cellulose (B213188) | High | rsc.orgnih.goviaea.org |
| Pb(II) | Broiler litter-derived biochars | Effective Immobilization | nih.gov |
| Cd(II) | Broiler litter-derived biochars | Effective Immobilization | nih.gov |
| Ni(II) | Broiler litter-derived biochars | Effective Immobilization | nih.gov |
Development of Dithiocarbamate-Functionalized Sorbents (e.g., cellulose-based materials)
To enhance the practical application of this compound in environmental remediation, researchers have focused on immobilizing it onto solid supports. This approach creates dithiocarbamate-functionalized sorbents with improved handling, recovery, and regeneration capabilities. Cellulose, being an abundant and biodegradable natural polymer, has emerged as a promising substrate for this purpose. nih.gov
A series of dithiocarbamate-modified cellulose derivatives have been synthesized, with the proline-derived version showing the highest sorption capacity for As(III) and other hazardous heavy metals. rsc.orgnih.gov These cellulose-based sorbents can be used in solid-liquid extraction systems, allowing for the easy separation of the metal-loaded sorbent from the treated water. nih.gov Furthermore, these materials have demonstrated excellent storage stability, which is crucial for their practical application. rsc.orgnih.gov
The development of such functionalized sorbents represents a significant step towards creating sustainable and efficient technologies for water purification. The use of a biomass-based material like cellulose also addresses environmental concerns associated with petroleum-based sorbents. nih.gov
Bioinorganic Chemistry: Molecular Interactions and Mechanisms (Focusing on Chemical Principles, not Clinical Outcomes)
The principles of coordination chemistry that underpin the environmental applications of this compound are also central to its role in bioinorganic chemistry. Its ability to interact with metal ions and biomolecules has opened avenues for exploring its potential in modulating biological processes at a molecular level.
Metal Chelation Properties in Biological Systems
Dithiocarbamates are well-established as potent metal-chelating agents, and this property is retained when they are incorporated into complexes within biological systems. nih.govnih.govbohrium.com They can form stable complexes with a wide range of transition metals, influencing their bioavailability and reactivity. nih.govbohrium.comnih.gov The lipophilic nature of many dithiocarbamate complexes facilitates their passage across cell membranes. nih.govbohrium.com
The chelation of essential metal ions, such as copper and zinc, can disrupt the function of metalloenzymes and other metal-dependent proteins. nih.govresearchgate.net For instance, the antitumor effects of some dithiocarbamate compounds are partly attributed to their ability to complex with cellular copper, leading to the inhibition of the proteasome. nih.gov The stability of these metal complexes is a key factor in their biological activity, and this can be tuned by modifying the substituents on the dithiocarbamate ligand. nih.govbohrium.com
Chemical Strategies for Ligand Design to Influence Cellular Uptake and Molecular Targeting
The design of the dithiocarbamate ligand is crucial for influencing the cellular uptake and molecular targeting of its metal complexes. By incorporating specific functional groups or molecular scaffolds, it is possible to modulate properties such as solubility, lipophilicity, and affinity for particular biological targets.
The use of the amino acid proline as a backbone for the dithiocarbamate ligand is a strategic design choice. The proline scaffold can potentially enhance cellular uptake and selectivity towards certain cell types, such as aggressive cancer cells. waocp.org Furthermore, the combination of dithiocarbamates with other ligands, such as phosphines, has been explored to create new gold complexes with enhanced anticancer properties. acs.org The nature of the phosphine (B1218219) ligand, including the length of the alkane chain in diphosphino ligands, can significantly impact the biological activity of the resulting complex. acs.org
These strategies highlight the importance of rational ligand design in developing dithiocarbamate complexes with specific and potent biological activities.
Molecular Interaction with DNA and Proteins (e.g., DNA binding, enzyme inhibition like MGMT)
This compound complexes can interact with key biomolecules such as DNA and proteins, leading to the modulation of their functions. The mechanism of action for some metal dithiocarbamate complexes involves binding to DNA, which can interfere with replication and transcription processes. nih.gov
Redox Activity and Thiol Affinity in Biological Environments
This compound's chemical structure, featuring a sulfur-rich dithiocarbamate moiety, inherently confers significant redox activity and a strong affinity for thiol groups. The dithiocarbamate group's capacity to participate in redox reactions is a cornerstone of its biological effects. mdpi.com This reactivity allows it to act as a potent antioxidant by scavenging harmful reactive oxygen species (ROS). nih.gov
Research using electron spin resonance (ESR) has demonstrated that pyrrolidine (B122466) dithiocarbamate (PDTC), a related compound, is an effective scavenger of highly reactive hydroxyl radicals (*OH) and superoxide (B77818) anion radicals (O2•−). nih.gov The reaction rate constant with *OH radicals is approximately 2.73 x 10¹⁰ M⁻¹ s⁻¹, a rate comparable to that of well-known endogenous antioxidants like glutathione (B108866) and ascorbate. nih.gov This direct radical scavenging ability enables PDTC to protect vital cellular components, such as DNA, from oxidative damage induced by agents like hexavalent chromium [Cr(VI)]. nih.gov
The high affinity of dithiocarbamates for thiols is evident in their interactions with glutathione (GSH), the most abundant intracellular non-protein thiol. Dithiocarbamates can engage with the glutathione/glutathione peroxidase system, which is crucial for detoxifying peroxides and maintaining cellular redox homeostasis. osti.gov Some dithiocarbamates have been shown to supplement or even substitute for the activity of glutathione peroxidase in eliminating peroxides. osti.gov Furthermore, dithiocarbamate derivatives have been developed as inhibitors of glutathione reductase, a key enzyme responsible for regenerating GSH from its oxidized form (GSSG). nih.gov This interaction underscores their ability to modulate the thiol redox state within cells. The proline component of the molecule may also contribute to redox balance, as proline itself has been shown to protect the glutathione redox state under conditions of oxidative stress. nih.gov
Table 1: Antioxidant Properties of Pyrrolidine Dithiocarbamate (PDTC)
| Property | Finding | Source |
|---|---|---|
| *Hydroxyl Radical (OH) Scavenging | Effective scavenger with a reaction rate constant of ~2.73 x 10¹⁰ M⁻¹ s⁻¹. | nih.gov |
| Superoxide Radical (O2•−) Scavenging | Demonstrates ability to scavenge superoxide anion radicals. | nih.gov |
| DNA Protection | Protects against Cr(VI)-induced DNA strand breakage through its antioxidant properties. | nih.gov |
| Interaction with Glutathione System | Can interact with the glutathione/glutathione peroxidase system to detoxify peroxides. | osti.gov |
Modulation of Metabolic Pathways and Respiration at a Molecular Level
This compound complexes exert significant influence over cellular metabolism, particularly by modulating mitochondrial function and associated signaling pathways. The mitochondria, as hubs of cellular respiration and energy production, are primary targets for the compound's activity.
A key mechanism through which pyrrolidine dithiocarbamate (PDTC) modulates cellular metabolism is by protecting mitochondria from dysfunction. nih.govnih.govresearchgate.net In experimental models, pretreatment with PDTC has been shown to prevent mitochondrial injury and preserve normal mitochondrial ultrastructure in the face of toxic insults. nih.govresearchgate.net This protective effect is closely linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov By preventing the translocation of the NF-κB p65 subunit into the nucleus, PDTC can inhibit the expression of downstream targets like inducible nitric oxide synthase (iNOS), which is often implicated in mitochondrial damage and apoptosis. nih.govnih.gov
The proline moiety itself is deeply integrated into cellular energy metabolism. Proline oxidation in the mitochondria, catalyzed by proline dehydrogenase (ProDH), funnels electrons into the electron transport chain, thereby fueling mitochondrial respiration and ATP synthesis. nih.govnih.gov In certain contexts, proline can act as a "sparker" metabolite, supplementing the pool of tricarboxylic acid (TCA) cycle intermediates to boost metabolic flux. nih.gov The proline metabolic pathway is also linked to the hexose (B10828440) monophosphate-pentose pathway, indicating a broader role in regulating cellular redox balance and biosynthetic processes. nih.gov
By acting on the NF-κB pathway, PDTC can also influence other metabolic processes such as autophagy, a critical cellular recycling mechanism. mdpi.com Pharmacological inhibition of NF-κB by PDTC has been demonstrated to rescue the expression of autophagy genes, highlighting its role in maintaining cellular homeostasis. mdpi.com This modulation of fundamental cellular processes underscores the compound's ability to alter metabolic and respiratory functions at a molecular level, primarily through the preservation of mitochondrial integrity and the regulation of key stress-response signaling pathways.
Table 2: Effects of Pyrrolidine Dithiocarbamate (PDTC) on Cellular Metabolism and Respiration
| Target/Pathway | Observed Effect of PDTC | Molecular Mechanism | Source |
|---|---|---|---|
| Mitochondrial Function | Prevents mitochondrial dysfunction and structural injury. | Protects against toxic insults, maintains mitochondrial integrity. | nih.govnih.govresearchgate.net |
| NF-κB Signaling | Inhibits the activation of the NF-κB pathway. | Prevents the nuclear translocation of the p65 subunit. | nih.govnih.gov |
| iNOS Expression | Inhibits the induction of inducible nitric oxide synthase (iNOS). | Blocks the NF-κB-mediated transcription of the iNOS gene. | nih.govnih.gov |
| Apoptosis | Prevents mitochondria-dependent apoptosis. | Protects mitochondrial function and inhibits pro-apoptotic signaling. | nih.govnih.gov |
| Autophagy | Rescues the expression of autophagy genes. | Dampens inflammatory cascades through NF-κB inhibition. | mdpi.com |
Q & A
Q. What are the standard synthetic protocols for preparing proline dithiocarbamate-metal complexes, and how are they characterized?
this compound complexes are synthesized by reacting proline with carbon disulfide under alkaline conditions to form the dithiocarbamate ligand, followed by complexation with metal salts (e.g., Zn(II), Mn(II)). Key characterization techniques include:
- Elemental analysis to confirm stoichiometry.
- FTIR spectroscopy to identify dithiocarbamate S–S and C–N vibrational bands (~950–1,050 cm⁻¹ and ~1,450–1,500 cm⁻¹, respectively) .
- ¹H NMR to verify ligand coordination shifts, such as changes in proline’s α-proton resonance .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition patterns .
Q. What spectroscopic methods are critical for confirming the coordination mode of this compound ligands?
- UV-Vis spectroscopy reveals ligand-to-metal charge transfer (LMCT) transitions, which vary with the metal center (e.g., Mn(II) vs. Zn(II)) .
- X-ray diffraction (XRD) provides crystal structure data, such as bond lengths and coordination geometry (e.g., octahedral vs. tetrahedral) .
- Magnetic susceptibility measurements for paramagnetic metals (e.g., Mn(II)) to determine spin states .
Q. How do researchers initially evaluate the biological activity of this compound complexes?
- In-vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines (e.g., MCF-7 breast cancer cells) to determine IC₅₀ values .
- Comparative studies with free ligands and metal salts to isolate the complex’s contribution to activity .
Advanced Research Questions
Q. How can experimental design address discrepancies in reported IC₅₀ values for this compound complexes across studies?
- Standardize assay conditions : Control variables like cell passage number, incubation time, and solvent (e.g., DMSO concentration) to minimize variability .
- Cross-validate with orthogonal assays : Combine MTT with apoptosis markers (e.g., Annexin V/PI staining) or caspase-3 activation assays .
- Meta-analysis : Compare data across studies using shared reference compounds (e.g., cisplatin) to contextualize potency .
Q. What strategies optimize the selectivity of this compound complexes for cancer cells over healthy cells?
- Structure-activity relationship (SAR) studies : Modify the proline backbone (e.g., substituents on the pyrrolidine ring) or metal center (e.g., Cu(II) vs. Zn(II)) to alter redox activity and target engagement .
- Targeted delivery systems : Conjugate complexes with tumor-homing peptides or encapsulate in nanoparticles to enhance tissue specificity .
Q. How do computational methods enhance the understanding of this compound mechanisms?
- Molecular docking : Predict binding interactions with biological targets (e.g., EGFR kinase or DNA) using software like AutoDock Vina .
- Molecular dynamics (MD) simulations : Assess stability of metal-ligand interactions in physiological environments (e.g., solvation effects) .
- ADMET prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .
Q. What analytical techniques resolve contradictions in thermal stability data for these complexes?
- Controlled TGA/DSC protocols : Use inert atmospheres (N₂ or Ar) and standardized heating rates to avoid oxidative decomposition artifacts .
- Complementary techniques : Pair TGA with powder XRD to correlate mass loss with structural changes .
Q. How should researchers design studies to evaluate this compound’s dual anticancer/antiviral potential?
- Multiplex assays : Test complexes against both cancer cells (e.g., MCF-7) and viral models (e.g., SARS-CoV-2 protease inhibition) .
- Mechanistic overlap : Investigate shared pathways (e.g., NF-κB inhibition) using techniques like Western blotting or qPCR .
Methodological Best Practices
Q. What are the reporting standards for reproducibility in this compound research?
- Detailed synthesis protocols : Specify molar ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents) .
- Data transparency : Include raw spectral data (e.g., IR peaks) and crystallographic CIF files in supplementary materials .
- Negative results : Report failed experiments (e.g., unstable complexes) to guide future work .
Q. How can researchers balance brevity and completeness in publishing complex datasets?
- Prioritize key findings : Highlight novel structural features or bioactivity in the main text; relegate routine characterization (e.g., melting points) to supplements .
- Cross-referencing : Cite prior studies for established methods (e.g., dithiocarbamate synthesis) to avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
